N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-bromobenzamide
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Overview
Description
“N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-bromobenzamide” is a chemical compound that belongs to a class of molecules encompassing pharmacologically potent amide and phenyl piperazine moieties . These molecules have been evaluated for their potential as antibacterial and anticancer agents .
Synthesis Analysis
The synthesis of such molecules typically begins with the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium. This process yields various electrophiles, 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the targeted N-(un/substituted)phenyl-2-(4-phenyl-1-piperazinyl) acetamides .Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Acetyl-1-piperazinyl)benzeneboronic acid pinacol ester”, suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also advises against ingestion and inhalation, and dust formation .
Future Directions
The future directions for research on “N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-bromobenzamide” and similar compounds could involve further evaluation of their antibacterial and anticancer potential . Additionally, more research is needed to understand their specific mechanisms of action and their physical and chemical properties.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O2/c1-13(25)23-8-10-24(11-9-23)18-7-6-14(12-17(18)21)22-19(26)15-4-2-3-5-16(15)20/h2-7,12H,8-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWRNXRLAOMWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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